Methyl a-D-laminarabioside heptaacetate
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Overview
Description
Methyl a-D-laminarabioside heptaacetate is a complex oligosaccharide derivative with the molecular formula C27H38O18 and a molecular weight of 650.58 . This compound is primarily used in biochemical and proteomics research due to its unique structural properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl a-D-laminarabioside heptaacetate is synthesized through a multi-step process involving the acetylation of methyl a-D-laminarabioside. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of methyl a-D-laminarabioside are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected methyl a-D-laminarabioside undergoes glycosylation with an appropriate glycosyl donor.
Deprotection: The acetyl groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-throughput glycan screening and glyco-engineered mammalian cell expression systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl a-D-laminarabioside heptaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, oxidized carboxylic acids, and substituted analogs with various functional groups .
Scientific Research Applications
Methyl a-D-laminarabioside heptaacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Employed in glycan profiling and glycomics studies to understand carbohydrate-protein interactions.
Industry: Utilized in the production of biopharmaceuticals and as a specialty chemical in proteomics research.
Mechanism of Action
The mechanism of action of methyl a-D-laminarabioside heptaacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets glycoproteins and glycolipids on the cell surface.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Methyl a-D-laminarabioside heptaacetate is unique due to its specific acetylation pattern and glycosidic linkages. Similar compounds include:
- Methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-alpha-D-glucopyranoside
- Methyl 2,2,3,4,4,6,6-hepta-O-acetyl-3-O-(beta-D-glucopyranosyl)-alpha-D-glucopyranoside
These compounds share similar structural features but differ in their acetylation patterns and biological activities, making this compound a distinct and valuable compound in research and industry.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O18/c1-11(28)36-9-18-21(39-14(4)31)23(24(41-16(6)33)26(35-8)43-18)45-27-25(42-17(7)34)22(40-15(5)32)20(38-13(3)30)19(44-27)10-37-12(2)29/h18-27H,9-10H2,1-8H3/t18-,19-,20-,21+,22+,23+,24-,25-,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSQXNOZAXQAJT-LOMSNOTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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